molecular formula C12H26N2S4 B1593815 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane CAS No. 20934-69-4

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

Cat. No.: B1593815
CAS No.: 20934-69-4
M. Wt: 326.6 g/mol
InChI Key: HDQRZGDWLMSBSD-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a linear precursor containing both nitrogen and sulfur atoms. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is unique due to the presence of sulfur atoms in its ring structure. This gives it distinct chemical properties compared to similar compounds with oxygen or carbon atoms. The sulfur atoms can participate in different types of chemical reactions, such as oxidation and reduction, which are not as readily accessible to compounds with only oxygen or carbon atoms .

Properties

IUPAC Name

1,4,10,13-tetrathia-7,16-diazacyclooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2S4/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQRZGDWLMSBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCSCCNCCSCCSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339974
Record name 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20934-69-4
Record name 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diborane (20 ml.; 1.5 N) in anhydrous tetrahydrofuran is added dropwise to a suspension of 2 g. of the diamide obtained in Example 32 in 50 ml. anhydrous tetrahydrofurane under nitrogen at room temperature. The solid dissolves giving a clear solution. After the addition is completed the mixture is refluxed during four hours and a solid precipitate is formed. After cooling to room temperature, the excess reagent is destroyed by adding carefully 10 ml. of water. The solvents are evaporated to dryness and 6 N hydrochloric acid (50 ml.) is added to the solid residue. The mixture is refluxed for three hours: the solid does not dissolve, the mixture remaining heterogeneous. The mixture is evaporated to dryness and a solution of 10% sodium hydroxide in water (50 ml.) is added to the residue.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
diamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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